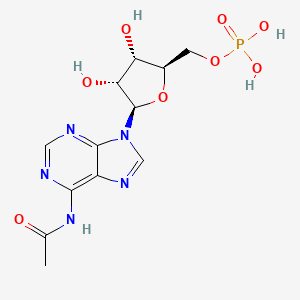
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- is a heterocyclic compound belonging to the benzoxazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate formed is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs one-pot synthesis methods to streamline the process and improve yields. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents has been shown to be effective under mild conditions, resulting in high yields and simplified workup .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its enzyme inhibitory properties, particularly as an elastase inhibitor.
Medicine: Explored for its anti-neoplastic and anti-inflammatory activities.
Industry: Utilized in the development of fungicidal agents and as a precursor for the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to reduced inflammation and tissue damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzoxazin-4-one: A closely related compound with similar biological activities.
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Benzothiazinone derivatives: Another class of heterocyclic compounds with related chemical and biological characteristics.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Eigenschaften
CAS-Nummer |
20973-05-1 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-propyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-8-14-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
NULIEPRMFAOWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1COC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)

![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)






